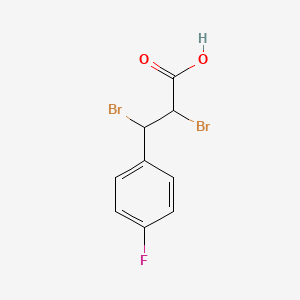
2,3-ジブロモ-3-(4-フルオロフェニル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-3-(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7Br2FO2 It is characterized by the presence of two bromine atoms, a fluorine atom, and a carboxylic acid group attached to a phenyl ring
科学的研究の応用
2,3-Dibromo-3-(4-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
Mode of Action
The presence of the fluorophenyl group could potentially influence the compound’s interactions with its targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
生化学分析
Biochemical Properties
It is known that brominated compounds can interact with various enzymes and proteins, potentially influencing their function .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid in animal models have not been studied extensively. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is possible that it could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid typically involves the bromination of 3-(4-fluorophenyl)propanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic addition of bromine to the double bond, resulting in the formation of the dibromo derivative.
Industrial Production Methods
Industrial production of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3-Dibromo-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3-(4-fluorophenyl)propanoic acid by using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Reduction: Zinc dust and hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate or sodium hypochlorite in basic medium.
Major Products Formed
Substitution: Formation of 3-(4-fluorophenyl)propanoic acid derivatives.
Reduction: Formation of 3-(4-fluorophenyl)propanoic acid.
Oxidation: Formation of carboxylate salts.
類似化合物との比較
Similar Compounds
- 2,3-Dibromo-3-phenylpropanoic acid
- 3-(4-Fluorophenyl)propanoic acid
- 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid
Uniqueness
2,3-Dibromo-3-(4-fluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the carboxylic acid group makes it a versatile compound for various chemical reactions and applications.
特性
IUPAC Name |
2,3-dibromo-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4,7-8H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVPLFMUTUDGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














